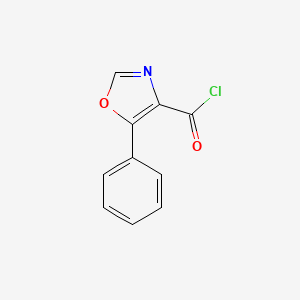

5-Phenyl-1,3-oxazole-4-carbonyl chloride

Übersicht

Beschreibung

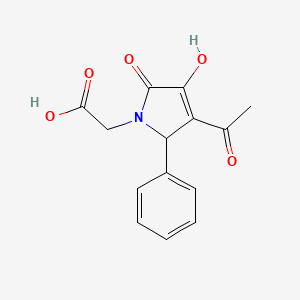

The compound "5-Phenyl-1,3-oxazole-4-carbonyl chloride" is a chemical entity that appears to be related to the oxazole class of heterocyclic compounds. Oxazoles are five-membered rings containing an oxygen and a nitrogen atom. The phenyl group attached to the oxazole ring suggests aromatic properties, and the carbonyl chloride functionality indicates potential reactivity towards nucleophiles.

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and chiral auxiliaries to achieve the desired stereochemistry. For instance, the synthesis of strongly fluorescent oxazole derivatives with a chiral auxiliary was demonstrated through the reaction of 3,4-dimethoxybenzoyl chloride with enantiomerically pure synthons in the presence of a superbase . Another approach to synthesizing substituted oxazoles involves the nucleophilic ring-opening of oxazolone followed by cyclization, as shown in the versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles . These methods highlight the synthetic versatility and the potential for creating a wide range of oxazole derivatives, including the target compound "5-Phenyl-1,3-oxazole-4-carbonyl chloride."

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using X-ray crystallography, as demonstrated for a strongly fluorescent oxazole derivative . The crystal structure provides valuable information about the stereochemistry and conformation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. The presence of a phenyl group and a carbonyl chloride in the target compound suggests potential for π-π interactions and electrophilic reactivity, respectively.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the carbonyl chloride group is typically reactive towards nucleophiles, which can lead to the formation of amides, esters, or other derivatives. The synthesis of 1,2,4- and 1,3,4-oxadiazoles from carbonyl chlorides with tetrazoles and the conversion of triazole carboxylic acid into the corresponding acid chloride and substituted amide are indicative of the reactivity patterns that might be expected for "5-Phenyl-1,3-oxazole-4-carbonyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the ring. The presence of a phenyl group can confer aromatic character and influence the compound's solubility and stability. The carbonyl chloride group is likely to make the compound reactive and sensitive to moisture, as it can hydrolyze to form the corresponding carboxylic acid. The fluorescence property observed in a related oxazole compound suggests that the target compound might also exhibit fluorescence, which could be useful in various applications such as chemical sensing or bioimaging.

Wissenschaftliche Forschungsanwendungen

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .

-

Pharmaceuticals : Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is noticeable for its biological activities . It displays a large number of applications mainly in the field of pharmaceuticals .

-

Industrial Applications : Oxazoline-based ring structures are used in various industrial applications .

-

Natural Product Chemistry : Oxazoline is also used in natural product chemistry .

-

Synthesis of Vitamin B6 Precursor : Oxazole is used in the synthesis of a precursor to pyridoxine, which is converted to vitamin B6 .

-

Enhancement of Electrophilicity : Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 so that it becomes capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .

As always, handling and experimenting with chemical compounds should always be done by trained professionals in a controlled environment, following all safety protocols. Always refer to the Material Safety Data Sheet (MSDS) for information on handling and safety precautions. For “5-Phenyl-1,3-oxazole-4-carbonyl chloride”, it’s important to note that it has a hazard statement of H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

-

Synthesis of Oxazolines : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on . Synthetic protocols of oxazoline often involve the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .

-

Synthesis of Vitamin B6 Precursor : Oxazole is used in the synthesis of a precursor to pyridoxine, which is converted to vitamin B6 .

-

Enhancement of Electrophilicity : Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 so that it becomes capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .

As always, handling and experimenting with chemical compounds should always be done by trained professionals in a controlled environment, following all safety protocols. Always refer to the Material Safety Data Sheet (MSDS) for information on handling and safety precautions. For “5-Phenyl-1,3-oxazole-4-carbonyl chloride”, it’s important to note that it has a hazard statement of H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Safety And Hazards

5-Phenyl-1,3-oxazole-4-carbonyl chloride is classified as a skin corrosive substance, sub-category 1B . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Eigenschaften

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLADISDYODORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379968 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3-oxazole-4-carbonyl chloride | |

CAS RN |

337508-64-2 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)